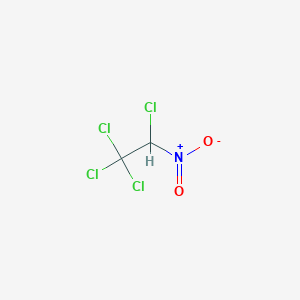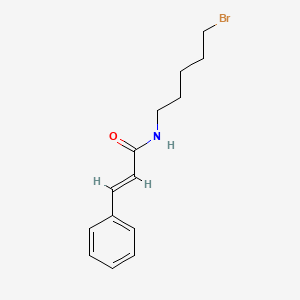
N-(5-Bromo-pentyl)-3-phenyl-acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Bromo-pentyl)-3-phenyl-acrylamide is an organic compound characterized by the presence of a bromine atom attached to a pentyl chain, which is further connected to a phenyl-acrylamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-pentyl)-3-phenyl-acrylamide typically involves the reaction of 3-phenyl-acrylamide with 5-bromo-pentyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
N-(5-Bromo-pentyl)-3-phenyl-acrylamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the acrylamide group to an amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides, thioethers, and ethers.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include reduced amides or amines.
科学的研究の応用
N-(5-Bromo-pentyl)-3-phenyl-acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(5-Bromo-pentyl)-3-phenyl-acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acrylamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
N-(5-Bromo-pentyl)-phthalimide: Similar in structure but contains a phthalimide group instead of a phenyl-acrylamide group.
5-Bromopentyl acetate: Contains a bromopentyl chain but with an acetate group instead of an acrylamide group.
UR-144 N-(5-bromopentyl) analog: A synthetic cannabinoid with a bromopentyl chain.
Uniqueness
N-(5-Bromo-pentyl)-3-phenyl-acrylamide is unique due to its combination of a bromopentyl chain and a phenyl-acrylamide group, which imparts specific chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for targeted research and applications.
特性
分子式 |
C14H18BrNO |
|---|---|
分子量 |
296.20 g/mol |
IUPAC名 |
(E)-N-(5-bromopentyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C14H18BrNO/c15-11-5-2-6-12-16-14(17)10-9-13-7-3-1-4-8-13/h1,3-4,7-10H,2,5-6,11-12H2,(H,16,17)/b10-9+ |
InChIキー |
XPINIGARJYLULN-MDZDMXLPSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCCCCBr |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


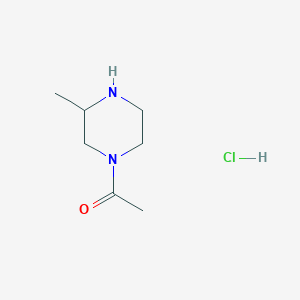
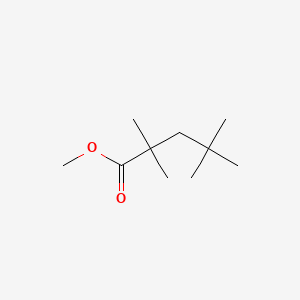
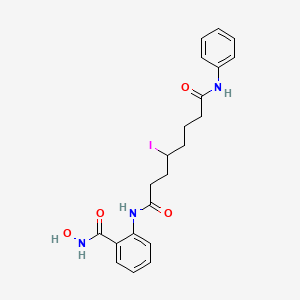
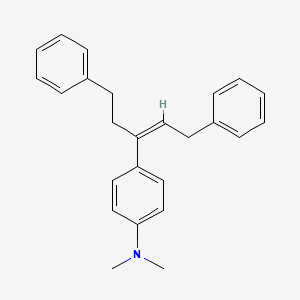
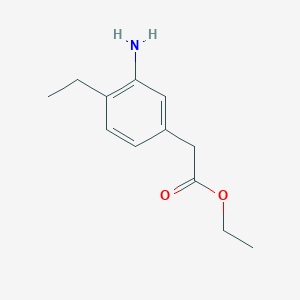
![disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13818840.png)
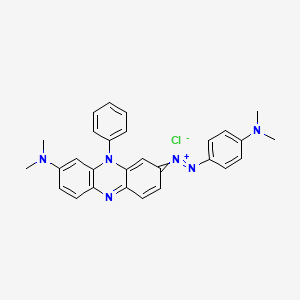
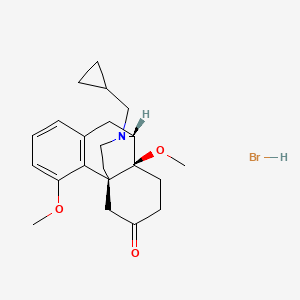
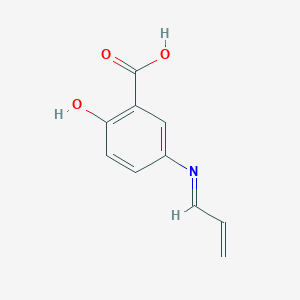
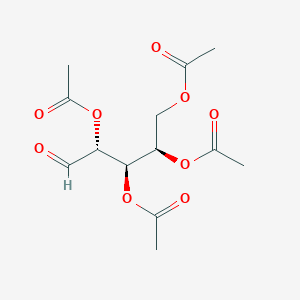

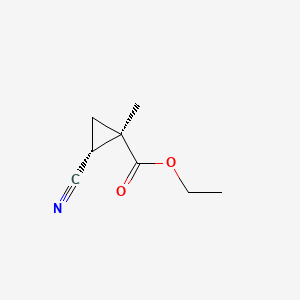
![Ethyl 4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B13818885.png)
